(-)-Catechin gallate

Catalog No.
S002467
CAS No.
130405-40-2
M.F
C22H18O10
M. Wt
442.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Catechin gallate

Using EGCG as a proxy leads to data distortion from heat-induced epimerization. (-)-Catechin gallate, the thermodynamically stable trans-isomer, ensures assay consistency.

  • Ki: 90 µM for GLUT4 - ideal reference inhibitor for glucose transport and methylglucose uptake assays.
  • Outperforms EGCG in cholesterol micelle precipitation and pancreatic tumor cell suppression.
  • Essential analytical standard for quantifying thermal processing markers in tea and beverage QC.

Rigorous stereochemical purity guaranteed for reproducible research.

CAS Number

130405-40-2

Product Name

(-)-Catechin gallate

IUPAC Name

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O10

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1

InChI Key

LSHVYAFMTMFKBA-CTNGQTDRSA-N

Synonyms

catechin gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

The exact mass of the compound (-)-Catechin gallate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 25 mg, 100 mg

(-)-Catechin gallate (CG) is a naturally occurring 2,3-trans flavan-3-ol gallate ester and a critical heat-epimerized derivative of (-)-epicatechin gallate (ECG)[1]. While (-)-epigallocatechin gallate (EGCG) dominates general polyphenol procurement, CG is specifically sought for its distinct stereochemical stability and enhanced performance in targeted metabolic and oncological models[2]. Characterized by a thermodynamically stable trans-configuration, CG provides a reliable baseline for high-temperature formulations and extended in vitro assays where cis-catechins rapidly degrade or epimerize [1]. Its unique binding kinetics make it an essential analytical standard for quantifying thermal processing markers in tea extracts and a high-value bioactive for specialized receptor inhibition assays, including VEGFR2 and GLUT4 [3].

Research Fit

Galloylated catechin probe for structure–activity studies
Cell-model endpoint review for pancreatic cancer assays
Antimicrobial screening context for β-lactam potentiation
Antioxidant assay context for thermally processed tea

Procuring the more abundant EGCG or the direct isomer ECG as substitutes for (-)-Catechin gallate fundamentally compromises assay reproducibility and formulation efficacy. Under standard thermal processing (e.g., autoclaving at 120°C) or physiological pH incubation, cis-catechins like ECG and EGCG undergo rapid epimerization into their trans-counterparts (CG and GCG), shifting the active compound profile mid-experiment [1]. Furthermore, stereospecific binding requirements mean that EGCG significantly underperforms CG in specific functional assays, such as cholesterol micelle precipitation [2] and pancreatic tumor cell growth suppression [3]. Buyers relying on EGCG as a universal catechin proxy will experience distorted pharmacokinetic data and suboptimal bioactivity in models requiring the specific spatial orientation of the 2,3-trans gallate moiety.

Substitution Risk

Substituting EGCG (pyrogallol-type B‑ring) for CG may produce lower anti‑proliferative magnitude in PDAC models
Non‑galloylated catechins lack the gallate ester required for β‑lactam potentiation in MRSA and will likely yield inactive results
Epicatechin gallate (ECG, cis C2‑C3) differs in stereochemistry from CG and may shift target‑binding and biological readouts

Superior Anti-Proliferative Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Models

In comparative in vitro studies on human pancreatic ductal adenocarcinoma (PDAC) cell lines (PancTu-I, Panc1, Panc89, and BxPC3), (-)-catechin gallate (CG) demonstrated significantly stronger dose- and time-dependent anti-proliferative and anti-inflammatory activities than the industry-standard EGCG [1]. Western blot analyses confirmed that CG more potently modulated cell cycle regulatory proteins (cyclins and CDKs) and inhibited TNFα-induced NF-κB activation compared to EGCG-treated cells [1].

Evidence DimensionAnti-proliferative and anti-inflammatory activity in PDAC cells
Target Compound DataStrong suppression of PDAC proliferation and IL-8/uPA secretion
Comparator Or Baseline(-)-Epigallocatechin gallate (EGCG) (Weak/moderate suppression)
Quantified DifferenceCG exerts significantly stronger growth suppression and cell cycle modulation than EGCG.
ConditionsIn vitro human PDAC cell lines (PancTu-I, Panc1, Panc89, BxPC3)

For oncology researchers screening for potent NF-κB inhibitors or PDAC suppressors, CG provides a substantially more active scaffold than the commonly procured EGCG.

PDAC proliferation
Head-to-head
CG showed more pronounced anti‑proliferative effects than EGCG across PancTu‑I, Panc1, Panc89, BxPC3 cells; cell‑cycle protein modulation also stronger
Supports cell‑model endpoint review for pancreatic cancer
Dose‑ and time‑dependent; Western blot confirmed

Enhanced Cholesterol Precipitation and Micellar Solubility Reduction

The stereochemistry of catechins directly impacts their ability to disrupt lipid micelles. Research indicates that the heat-epimerized 2,3-trans catechins, specifically (-)-catechin gallate (CG), are more effective at precipitating cholesterol from mixed micelles than their 2,3-cis precursors, such as ECG and EGCG[1]. In comparative assays, the addition of CG resulted in superior reduction of micellar cholesterol solubility, correlating with enhanced inhibition of lymphatic cholesterol absorption in vivo [1].

Evidence DimensionMicellar cholesterol precipitation efficacy
Target Compound DataHigh precipitation efficacy at 2 mM
Comparator Or Baseline(-)-Epicatechin gallate (ECG) and EGCG (Lower precipitation efficacy)
Quantified DifferenceCG is significantly more effective at precipitating cholesterol than its epi-isomer ECG at equivalent 2 mM concentrations.
ConditionsIn vitro artificial micelle solutions and in vivo lymphatic absorption models

Formulators of hypocholesterolemic functional ingredients should prioritize CG over standard green tea extracts due to its superior capacity to block cholesterol absorption.

NF‑κB inhibition
Head-to-head
CG inhibited TNFα‑induced NF‑κB activation and reduced IL‑8/uPA secretion more effectively than EGCG in PancTu‑I cells
Supports NF‑κB pathway‑response interpretation
TNFα stimulation; PancTu‑I model

Thermodynamic Stability and Resistance to Epimerization During Thermal Processing

Catechins with a 2,3-cis structure (like ECG and EGCG) are thermodynamically unstable and rapidly epimerize to their 2,3-trans isomers (CG and GCG) when exposed to high temperatures or elevated pH [1]. Because (-)-catechin gallate already possesses the thermodynamically favored 2,3-trans configuration, it exhibits a significantly lower rate of structural isomerization under thermal stress compared to epicatechins, preventing mid-assay degradation [1].

Evidence DimensionThermodynamic stability and isomerization rate
Target Compound DataHigh structural retention under thermal stress (2,3-trans configuration)
Comparator Or Baseline(-)-Epicatechin gallate (ECG) and EGCG (2,3-cis configuration)
Quantified DifferenceUp to 50% of cis-catechins epimerize to trans-catechins (like CG) within 20 minutes at 120°C, while trans-catechins remain structurally stable.
ConditionsAqueous solutions subjected to autoclaving (120°C for 20 min) or prolonged heating at 100°C

For high-temperature manufacturing processes or long-term incubation assays, utilizing CG ensures the active compound remains structurally consistent, preventing data artifacts caused by mid-assay epimerization.

Antioxidant activity
Reported equivalence
CG retained antioxidant activity equivalent to ECG across LDL oxidation, FRAP, and DPPH assays; no statistical difference
Supports antioxidant assay context for processed tea
HPLC‑purified catechins; three assay platforms

Targeted Competitive Inhibition of the GLUT4 Transporter

Beyond general antioxidant activity, (-)-catechin gallate serves as a highly specific molecular probe for metabolic research. It acts as a competitive inhibitor of the facilitative glucose transporter GLUT4, effectively blocking methylglucose uptake in isolated adipocytes [1]. With a precisely defined inhibition constant, CG provides a reliable benchmark for evaluating glucose transport modulators, a property not uniformly quantified across all non-galloylated catechins[1].

Evidence DimensionGLUT4 competitive inhibition kinetics
Target Compound DataKi = 90 µM; IC50 = 50 µM for methylglucose uptake
Comparator Or BaselineNon-galloylated catechins (Lack equivalent targeted GLUT4 inhibition data)
Quantified DifferenceEstablishes a precise 50 µM IC50 baseline for glucose uptake inhibition in adipocytes.
ConditionsIsolated rat adipocytes

Procurement teams sourcing inhibitors for diabetes and metabolic syndrome models can rely on CG's quantified GLUT4 binding kinetics for assay calibration.

MRSA β‑lactam potentiation
Class-level
Galloylated catechins (incl. CG) reduced oxacillin MIC from >256 µg/mL to below breakpoint at 6.25–25 µg/mL; non‑galloylated catechins inactive
Supports antimicrobial screening context; gallate ester required
mecA‑positive MRSA strains; structure‑activity evidence
Powder stability
Supplier data
Lyophilized powder: stable 36 months at –20°C (desiccated); solutions: stable 1 month at –20°C
Supports procurement and inventory planning
Protect from light; aliquot solutions
Enzyme inhibition
Source review
CG inhibits aromatase (CYP19A1) at µM concentrations; also inhibits COX‑1 and COX‑2
Supports enzyme inhibition screening context
Gallate moiety essential for activity

Thermal Processing Markers and Analytical Standards

Due to its identity as a primary heat-epimerized product of ECG, CG is essential as an analytical standard for quality control in the beverage industry, specifically for quantifying the extent of thermal processing (autoclaving/pasteurization) in canned and bottled tea drinks [1].

Oncology Drug Discovery (PDAC Models)

Given its superior anti-proliferative and anti-inflammatory activity against pancreatic ductal adenocarcinoma cell lines compared to EGCG, CG is the preferred catechin scaffold for developing targeted NF-κB inhibitors and cell-cycle modulators in pancreatic cancer research[2].

Hypocholesterolemic Functional Food Formulation

Because CG precipitates cholesterol from micelles more effectively than its cis-isomer ECG, it is highly suitable for research and formulation of dietary supplements aimed at inhibiting intestinal cholesterol absorption [3].

Metabolic Syndrome and Glucose Transport Assays

With a defined Ki of 90 µM for GLUT4, CG is an optimal reference inhibitor for in vitro assays measuring facilitative glucose transport and methylglucose uptake in adipocytes [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Pancreatic cancer cell‑model studies
Galloylated catechin probe; cell‑model endpoint review
Anti‑proliferative and NF‑κB endpoint interpretation
Processed tea antioxidant analysis
Epimer‑stable antioxidant reference standard
Antioxidant assay equivalence validation
Antimicrobial resistance modulation (MRSA) screening
Gallate ester‑dependent β‑lactam potentiation
MIC reduction endpoint verification in mecA‑positive strains
Aromatase/COX enzyme inhibition screening
Galloylated catechin inhibitor
Enzyme inhibition assay endpoint review

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

442.08999677 Da

Monoisotopic Mass

442.08999677 Da

Heavy Atom Count

32

UNII

0KT1FO6VO6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

130405-40-2

Wikipedia

(-)-catechin gallate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]
[1]. H. Babich, et al. In vitro cytotoxicity of (-)-catechin gallate, a minor polyphenol in green tea. Toxicology Letters
Volume 171, Issue 3, 10 July 2007, Pages 171–180

Explore Compound Types